1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dimethylpropan-1-one
Overview
Description
1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dimethylpropan-1-one is a chemical compound with a complex structure that includes a benzoxazine ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dimethylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazine ring. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the benzoxazine intermediate.
Attachment of the Dimethylpropan-1-one Moiety: This step involves the reaction of the benzoxazine intermediate with a suitable reagent to introduce the dimethylpropan-1-one group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process is typically scaled up from laboratory conditions to industrial reactors, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the amino group.
Scientific Research Applications
1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dimethylpropan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one: A similar compound with a slightly different structure, lacking the dimethylpropan-1-one moiety.
1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propan-1-one: Another similar compound with a different alkyl group attached to the benzoxazine ring.
Uniqueness
1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dimethylpropan-1-one is unique due to the presence of the dimethylpropan-1-one group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
1-(6-amino-2,3-dihydro-1,4-benzoxazin-4-yl)-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)12(16)15-6-7-17-11-5-4-9(14)8-10(11)15/h4-5,8H,6-7,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXZPKHZFLAKRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-38-0 | |
Record name | 1-(6-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dimethylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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